molecular formula C8H13NO3 B2988313 N-[(3S,4S)-4-Methoxyoxolan-3-yl]prop-2-enamide CAS No. 2224460-29-9

N-[(3S,4S)-4-Methoxyoxolan-3-yl]prop-2-enamide

Cat. No.: B2988313
CAS No.: 2224460-29-9
M. Wt: 171.196
InChI Key: VIJSOJAYQCQMPA-NKWVEPMBSA-N
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Description

N-[(3S,4S)-4-Methoxyoxolan-3-yl]prop-2-enamide is an organic compound with a unique structure that includes a methoxy group attached to an oxolane ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4S)-4-Methoxyoxolan-3-yl]prop-2-enamide typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a diol and an appropriate reagent, such as an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion reacts with a suitable leaving group on the oxolane ring.

    Attachment of the Prop-2-enamide Group: The final step involves the formation of the prop-2-enamide group through an amide coupling reaction, using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4S)-4-Methoxyoxolan-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[(3S,4S)-4-Methoxyoxolan-3-yl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3S,4S)-4-Methoxyoxolan-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(3S,4S)-4-Hydroxyoxolan-3-yl]prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-[(3S,4S)-4-Methoxyoxolan-3-yl]but-2-enamide: Similar structure but with a but-2-enamide group instead of a prop-2-enamide group.

Uniqueness

N-[(3S,4S)-4-Methoxyoxolan-3-yl]prop-2-enamide is unique due to the presence of both a methoxy group and a prop-2-enamide group, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[(3S,4S)-4-methoxyoxolan-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-8(10)9-6-4-12-5-7(6)11-2/h3,6-7H,1,4-5H2,2H3,(H,9,10)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJSOJAYQCQMPA-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COC[C@@H]1NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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